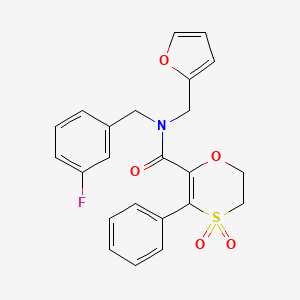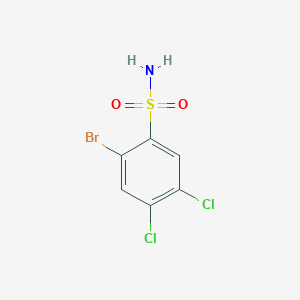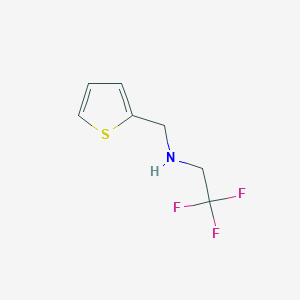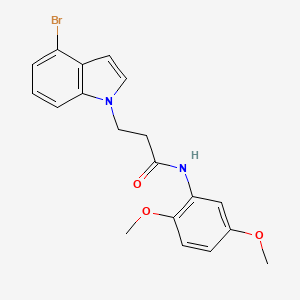![molecular formula C20H20ClN3O3 B12187589 2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B12187589.png)
2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with 2-bromoacetophenone to form 2-(2-chlorophenoxy)acetophenone. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is cyclized using phosphorus oxychloride to yield the oxadiazole ring. Finally, the oxadiazole derivative is reacted with 4-isopropylbenzoyl chloride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Agricultural Chemistry: The compound is studied for its herbicidal and fungicidal properties.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. In agricultural chemistry, it disrupts the metabolic pathways of target organisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-chlorophenoxy)-N-{4-[4-(methyl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide
- **2-(2-chlorophenoxy)-N-{4-[4-(ethyl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide
Uniqueness
2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in various applications.
Properties
Molecular Formula |
C20H20ClN3O3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-12(2)14-8-10-15(11-9-14)18-19(24-27-23-18)22-20(25)13(3)26-17-7-5-4-6-16(17)21/h4-13H,1-3H3,(H,22,24,25) |
InChI Key |
PLCHCETYHZPENT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinone, 1-(4-chlorophenyl)-4-[[4-(methylsulfonyl)-1-piperazinyl]carbonyl]-](/img/structure/B12187508.png)
![N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12187512.png)

![6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12187527.png)
amine](/img/structure/B12187530.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12187531.png)
![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12187542.png)
![N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine](/img/structure/B12187546.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B12187553.png)
![1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene](/img/structure/B12187556.png)
![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan](/img/structure/B12187565.png)



